N-Cyclopentyl 4-bromo-2-fluorobenzylamine, hcl
Overview
Description
“N-Cyclopentyl 4-bromo-2-fluorobenzylamine, hcl” is a chemical compound that falls under the category of substituted phenethylamine. It has a molecular formula of C12H16BrClFN and a molecular weight of 308.62 g/mol .
Molecular Structure Analysis
The molecular structure of “N-Cyclopentyl 4-bromo-2-fluorobenzylamine, hcl” consists of a benzylamine group, which is a benzene ring attached to an amine group, substituted with a bromine atom at the 4th position and a fluorine atom at the 2nd position . The benzylamine group is further attached to a cyclopentyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Cyclopentyl 4-bromo-2-fluorobenzylamine, hcl” are not fully detailed in the sources I found. It has a molecular weight of 308.62 g/mol .Scientific Research Applications
Synthesis and Carbonic Anhydrase Inhibition
Research on derivatives of similar chemical structures has shown promising applications in inhibiting carbonic anhydrases, which are crucial for various physiological functions. For instance, studies on the synthesis of certain bromophenol derivatives and their carbonic anhydrase inhibitory properties highlight their potential as leads for novel inhibitors with therapeutic applications in conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012); (Boztaş et al., 2015).
Metabolism and Elimination Studies
Compounds with structural similarities have been used to understand metabolism and elimination processes in humans, providing insights into how novel psychoactive substances are processed. This research aids in developing screening methods for substance abuse and understanding the pharmacokinetics of new drugs (Kim et al., 2019).
Synthesis of Radiotracers for PET Imaging
The synthesis of fluorobenzylamine derivatives demonstrates their application in creating positron emission tomography (PET) radiotracers. These compounds are crucial for advancing diagnostic imaging, allowing for the study of various biological processes in real-time, including tumor progression and brain activity (Koslowsky et al., 2010).
Corrosion Inhibition
Research on structurally related compounds as corrosion inhibitors for mild steel in acidic media shows their potential industrial applications. These studies contribute to developing more effective corrosion protection strategies, essential for extending the lifespan of metal structures and components (Hussein, 2015).
Future Directions
properties
IUPAC Name |
N-[(4-bromo-2-fluorophenyl)methyl]cyclopentanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN.ClH/c13-10-6-5-9(12(14)7-10)8-15-11-3-1-2-4-11;/h5-7,11,15H,1-4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJPAIUGIRTPQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=C(C=C(C=C2)Br)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl 4-bromo-2-fluorobenzylamine, hcl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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